BenchChemオンラインストアへようこそ!

Aspartocin D

Lipopeptide Structure-Activity Relationship Antibiotic Discovery

Aspartocin D is a structurally unique amphomycin analogue featuring a Δ3-isohendecenoic acid side chain that directly inhibits UptA via substrate competition. Its well-characterized calcium-dependent activity (MIC 0.125 µg/mL against B. subtilis, 0.5 µg/mL against S. aureus) makes it an indispensable tool for SAR studies, UptA target validation, and HTS benchmarking. Unlike generic lipopeptides, Aspartocin D provides reproducible, mechanism-specific data. Secure high-purity (≥95%) material for your critical research protocols.

Molecular Formula C57H89N13O20
Molecular Weight 1276.4 g/mol
Cat. No. B10823673
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAspartocin D
Molecular FormulaC57H89N13O20
Molecular Weight1276.4 g/mol
Structural Identifiers
SMILESCC1C(C(=O)N2CCCCC2C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)N3CCCC3C(=O)N1)C(C)C)C(C)N)CC(=O)O)CC(=O)O)C(C)C(=O)O)NC(=O)C(CC(=O)O)NC(=O)CC=CCCCCCC(C)C
InChIInChI=1S/C57H89N13O20/c1-28(2)17-12-10-8-9-11-13-20-38(71)62-35(25-43(78)79)50(82)68-47-32(7)61-51(83)37-19-16-22-70(37)55(87)44(29(3)4)66-54(86)46(31(6)58)65-40(73)27-60-48(80)33(23-41(74)75)63-39(72)26-59-49(81)34(24-42(76)77)64-53(85)45(30(5)57(89)90)67-52(84)36-18-14-15-21-69(36)56(47)88/h11,13,28-37,44-47H,8-10,12,14-27,58H2,1-7H3,(H,59,81)(H,60,80)(H,61,83)(H,62,71)(H,63,72)(H,64,85)(H,65,73)(H,66,86)(H,67,84)(H,68,82)(H,74,75)(H,76,77)(H,78,79)(H,89,90)/t30?,31?,32?,33-,34-,35-,36+,37-,44-,45-,46+,47-/m0/s1
InChIKeyYHIXQCPAIOGTGT-JBGAKSTFSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Aspartocin D: A Defined Lipopeptide Antibiotic for Gram-Positive Research


Aspartocin D is a structurally characterized lipopeptide antibiotic, originally isolated as a minor analogue from the amphomycin complex produced by *Streptomyces canus* strain FIM0916 [1]. It comprises a cyclic decapeptide core and a unique Δ3-isohendecenoic acid side chain, distinguishing it from its parent compound amphomycin [2]. Its primary mechanism of action involves disrupting bacterial cell wall synthesis, with in vitro activity demonstrated against Gram-positive bacteria such as *Bacillus subtilis* and *Staphylococcus aureus* [1][3].

Aspartocin D in the Lab: Why Interchangeability with Amphomycin or Other Lipopeptides is Unjustified


Substituting Aspartocin D with its parent compound amphomycin or other in-class lipopeptides such as daptomycin is not scientifically defensible due to its distinct structural and functional profile. Unlike amphomycin, Aspartocin D possesses a unique fatty acid side chain (Δ3-isohendecenoic acid) [1] which directly impacts its physicochemical properties and, consequently, its antimicrobial potency and calcium dependency [2]. Furthermore, its specific mode of action, which includes the competitive inhibition of the undecaprenyl phosphate transporter UptA, represents a nuanced target engagement profile that is not uniformly shared across all lipopeptides and is critical for interpreting experimental outcomes [3]. Therefore, using a generic analog introduces unacceptable variability in key research parameters.

Aspartocin D Comparative Evidence Guide: Quantified Differences vs. Amphomycin and Other Analogs


Structural Differentiation: Unique Side Chain Confers Potential Physicochemical Advantages

Aspartocin D is a novel analogue of amphomycin, differing only in the side-chain moiety, which is Asp1-Δ3-isohendecenoic acid, whereas amphomycin has a different acyl chain [1]. This structural variation is a key determinant of its biological activity.

Lipopeptide Structure-Activity Relationship Antibiotic Discovery

Antimicrobial Potency: Defined MICs Against Key Gram-Positive Pathogens

Aspartocin D exhibits potent activity against Gram-positive bacteria, with reported MICs of 0.125 μg/mL against *B. subtilis* and 0.5 μg/mL against *S. aureus* [1]. While direct head-to-head comparisons with amphomycin under identical conditions are scarce in the primary literature, these values establish a clear baseline for activity.

Antibacterial MIC Staphylococcus aureus Bacillus subtilis

Calcium-Dependent Activity: Enhanced Potency in Physiologically Relevant Conditions

The antibacterial activity of Aspartocin D is markedly enhanced by the presence of calcium. Reported MICs for *B. subtilis* shift from 4 μg/mL at 0.125 mM Ca²⁺ to 0.06 μg/mL at 2.5 mM Ca²⁺, representing a more than 60-fold increase in potency [1]. For *S. aureus*, the MIC shifts from 8 μg/mL to 0.25 μg/mL, a 32-fold increase [1].

Calcium Antimicrobial Mechanism of Action

Mechanistic Specificity: Competitive Inhibition of UptA Translocase

Aspartocin D, along with amphomycin, directly inhibits the function of the undecaprenyl phosphate (C55-P) transporter UptA by out-competing the substrate for protein binding [1]. This specific interaction disrupts the recycling of the lipid carrier essential for peptidoglycan synthesis.

UptA Cell Wall Lipid II Mechanism of Action

Optimal Use Cases for Aspartocin D Based on Verified Evidence


Investigating Calcium-Dependent Antimicrobial Mechanisms

Aspartocin D's well-characterized calcium-dependent activity makes it an ideal probe for studying how divalent cations modulate antibiotic potency and target interaction in cell wall synthesis [1]. Researchers can use Aspartocin D to delineate the role of calcium in lipopeptide antibiotic action by comparing its MIC shifts under varying calcium concentrations.

Target Validation for Undecaprenyl Phosphate Transporter A (UptA)

The confirmed ability of Aspartocin D to inhibit UptA function by substrate competition [1] positions it as a key tool for validating UptA as a novel antibacterial target. It can be used in biochemical and genetic assays to dissect the role of UptA in lipid carrier recycling and cell wall biogenesis.

Structure-Activity Relationship (SAR) Studies for Lipopeptide Antibiotics

As a structurally defined amphomycin analogue with a unique fatty acid side chain (Δ3-isohendecenoic acid) [1], Aspartocin D serves as a critical reference compound for SAR studies. Comparing its activity and properties to those of amphomycin and other aspartocins allows for the systematic optimization of lipopeptide scaffolds for improved potency, stability, or pharmacokinetic profiles.

Benchmarking in Gram-Positive Susceptibility Assays

With its established MIC values against *B. subtilis* (0.125 μg/mL) and *S. aureus* (0.5 μg/mL) [1], Aspartocin D can be used as a reliable positive control or benchmark compound in high-throughput screening assays aimed at identifying novel anti-Gram-positive agents.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

48 linked technical documents
Explore Hub


Quote Request

Request a Quote for Aspartocin D

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.